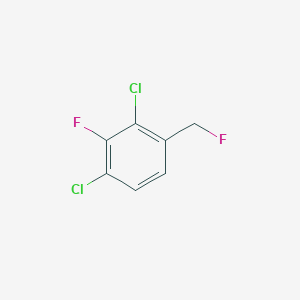

1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-2-fluoro-4-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQWOWIZIBDDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CF)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Technical Guide: Polyhalogenated Benzyl Fluoride Derivatives

Executive Summary

Polyhalogenated benzyl fluoride derivatives represent a specialized subclass of fluorinated motifs in medicinal chemistry and agrochemical design. While the benzyl fluoride group (

This guide provides a technical deep-dive into the synthesis, stability, and application of these derivatives. Unlike simple benzyl fluorides, which are often metabolically labile and prone to solvolysis, polyhalogenated variants exhibit distinct electronic profiles that can be tuned to suppress metabolic defluorination and modulate lipophilicity.

Part 1: Physicochemical Properties & Design Rationale

The strategic value of polyhalogenated benzyl fluorides lies in the interplay between the benzylic C-F bond and the ring halogenation pattern .

Electronic Modulation and Stability

The primary challenge with benzyl fluorides is the lability of the C-F bond. In vivo, these compounds can undergo oxidative defluorination or spontaneous solvolysis via an

-

The Polyhalogen Effect: Introducing electron-withdrawing groups (EWGs) such as Chlorine or Fluorine on the ring exerts a strong inductive effect (

). This destabilizes the formation of a benzylic carbocation, thereby increasing chemical stability against hydrolysis. -

Acidity: The

effect increases the acidity of the benzylic protons (

Quantitative Comparison

The following table illustrates the theoretical shift in properties when moving from a standard benzyl fluoride to polyhalogenated derivatives.

| Property | Benzyl Fluoride (Unsubstituted) | 3-Chloro-Benzyl Fluoride | Pentafluorobenzyl Fluoride | Impact on Drug Design |

| Hammett | 0.0 | 0.37 | > 1.0 (cumulative) | Higher |

| C-F Bond Stability | Moderate (Labile to hydrolysis) | High | Very High | Prevents "soft spot" metabolism. |

| Lipophilicity (LogP) | ~2.2 | ~2.9 | ~3.8 | Enhanced membrane permeability; risk of non-specific binding. |

| Reactivity Profile | Prone to | Balanced | Prone to | Dictates synthetic route selection. |

Part 2: Synthetic Architectures and Protocols

Synthesizing polyhalogenated benzyl fluorides requires selecting the pathway that best accommodates the electronic deficiency of the ring.

Synthetic Pathway Selection (Logic Diagram)

The following decision tree guides the selection of the optimal synthetic method based on the precursor availability and ring electronics.

Figure 1: Decision matrix for synthesizing polyhalogenated benzyl fluorides. Selection depends on precursor oxidation state and ring electronics.

Protocol A: Deoxyfluorination of Polyhalogenated Benzyl Alcohols

Context: This is the preferred route for small-scale, high-precision synthesis. Reagents like Deoxo-Fluor are superior to DAST due to higher thermal stability, which is critical when working with electron-deficient substrates that may require higher activation energies.

Reagents:

-

Substrate: 2,4-Dichloro-benzyl alcohol (Example)

-

Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Charge with 2,4-dichloro-benzyl alcohol (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Note: Polyhalogenated substrates are less prone to carbocation rearrangement, but low temperature prevents elimination side-products.

-

Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via syringe over 10 minutes.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC or 19F-NMR.

-

Checkpoint: If conversion is sluggish (due to electron-withdrawing ring deactivation), warm to room temperature.

-

-

Quench: Quench carefully with saturated aqueous

. Caution: -

Isolation: Extract with DCM (3x), dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Substitution (Halex) with Et3N·3HF

Context: For polyhalogenated benzyl chlorides or bromides, standard metal fluorides (KF, CsF) often fail due to poor solubility or basicity-induced elimination. Triethylamine trihydrofluoride (Et3N[2]·3HF) provides a soluble, non-basic fluoride source perfect for these sensitive substrates.

Reagents:

-

Substrate: Pentafluorobenzyl bromide

-

Reagent:

(Treat-HF) -

Catalyst (Optional):

(to precipitate AgBr and drive equilibrium)

Step-by-Step Methodology:

-

Dissolution: Dissolve pentafluorobenzyl bromide (1.0 equiv) in Acetonitrile (

). -

Reagent Addition: Add

(2.0 equiv). -

Activation: If the ring is highly deactivated (e.g., pentafluoro), add

(1.1 equiv) to assist halide abstraction. -

Heating: Heat to 60°C for 4-6 hours in a sealed tube (plastic/Teflon lined to prevent glass etching).

-

Workup: Dilute with water, extract with diethyl ether. Wash organic layer with water (to remove amine salts) and brine.

Part 3: Critical Reactivity & Metabolic Stability

The "Defluorination" Challenge

Benzyl fluorides are notorious for metabolic instability. The bond dissociation energy (BDE) of the benzylic C-F bond is high, yet enzymatic oxidation (CYP450) or hydrolysis can release fluoride ions.

Mechanism of Stabilization: Research indicates that 3-chloro substitution on the benzyl ring significantly enhances stability [1]. The chlorine atom sterically hinders the approach of metabolic enzymes and electronically destabilizes the oxocarbenium transition state required for hydrolytic defluorination.

Stability Logic Diagram

The following diagram visualizes the structure-stability relationship (SSR) for these derivatives.

Figure 2: Structure-Stability Relationship showing how polyhalogenation mitigates metabolic defluorination risks.

Part 4: Applications in Drug Discovery[3][4]

Case Study: Radioligand Stability

In the development of

-

Solution: Incorporation of a 3-chloro substituent onto the

-benzyl fluoride scaffold reduced defluorination by 70-80% compared to the unsubstituted analog [1].[4][5] This confirms that ring halogenation is a viable strategy for stabilizing benzylic fluorines in biological systems.

Bioisosteric Replacement

Polyhalogenated benzyl fluorides serve as robust bioisosteres for:

-

Benzyl Alcohols: Preventing oxidation to benzoic acids.

-

Benzyl Amides: Mimicking the dipole without the hydrolytic susceptibility of the amide bond.

References

-

Biologically stable [18F]-labeled benzylfluoride derivatives. Source: PubMed / Nuclear Medicine and Biology [Link]

-

Fluorine in drug discovery: Role, design and case studies. Source: Pharmacy Journal [Link][6]

-

Direct Photocatalytic Fluorination of Benzylic C-H Bonds. Source: Royal Society of Chemistry (ChemComm) [Link]

-

Synthesis of benzyl fluorides (Organic Chemistry Portal). Source: Organic Chemistry Portal [Link][1][7][4][8]

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Source: ACS Publications [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

An In-Depth Technical Guide to 2,4-Dichloro-3-fluorobenzyl Fluoride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,4-dichloro-3-fluorobenzyl fluoride, a specialized organofluorine compound. Due to its specific substitution pattern, this molecule is not extensively documented in public literature. Therefore, this document leverages established principles of organic chemistry, data from structurally analogous compounds, and proven synthetic methodologies to construct a detailed profile. This approach is designed for researchers, medicinal chemists, and drug development professionals who require a deep, predictive understanding of novel chemical entities.

Strategic Overview: The Rationale for Fluorination

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The 2,4-dichloro-3-fluorobenzyl moiety represents a sophisticated building block where each substituent serves a distinct purpose. The chlorine atoms can modulate lipophilicity and provide steric bulk, influencing binding pocket interactions. The fluorine atom on the aromatic ring, with its powerful electron-withdrawing nature, can significantly alter the pKa of adjacent functionalities and impact metabolic stability.[1][2] The benzylic fluorine introduces a metabolically robust yet synthetically versatile handle. This unique combination makes the parent molecule, 2,4-dichloro-3-fluorobenzyl fluoride, a compelling, albeit challenging, synthetic target for creating novel pharmaceutical and agrochemical candidates.

Physicochemical & Spectroscopic Profile

While empirical data for 2,4-dichloro-3-fluorobenzyl fluoride is scarce, its properties can be reliably predicted based on its constituent parts and data from similar compounds.

Predicted Physicochemical Properties

The following table summarizes the estimated properties. These values are derived from analogues such as 2,4-dichlorotoluene, benzyl fluoride, and other polychlorinated fluorotoluenes.

| Property | Predicted Value / Characteristic | Rationale & Commentary |

| Molecular Formula | C₇H₄Cl₂F₂ | Derived from chemical structure. |

| Molecular Weight | 197.01 g/mol | Calculated from atomic weights. |

| Appearance | Colorless to light-yellow liquid | Typical for many substituted benzyl halides at room temperature.[3] |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Estimated based on the boiling points of 2,4-dichlorotoluene (~200 °C) and the incremental increase from the -CH₂F group.[4] |

| Density | ~1.4 - 1.5 g/mL | Halogenation significantly increases density compared to toluene (0.87 g/mL). |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Acetone, Toluene). | The high degree of halogenation imparts significant nonpolar character. |

Spectroscopic Signatures: A Predictive Analysis

Spectroscopic analysis is critical for confirming the identity and purity of the target compound. The expected NMR and Mass Spectrometry data are outlined below.

-

¹H NMR: The proton spectrum will be the most straightforward.

-

Benzylic Protons (-CH₂F): A doublet is expected around δ 5.3-5.6 ppm . The signal is split by the adjacent fluorine atom, resulting in a large coupling constant (²JHF ≈ 45-50 Hz ). This large, characteristic coupling is a definitive indicator of the -CH₂F group.

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-7.6 ppm ). These will appear as complex multiplets due to proton-proton and proton-fluorine couplings.

-

-

¹⁹F NMR: This is the most informative technique for fluorinated compounds.[5]

-

Benzylic Fluorine (-CH₂F): A triplet is predicted in the region of δ -205 to -215 ppm (relative to CFCl₃). The signal is split by the two adjacent benzylic protons (²JFH ≈ 45-50 Hz ).[6]

-

Aromatic Fluorine (Ar-F): A multiplet is expected in the typical aryl fluoride region (δ -110 to -130 ppm ). The exact shift and multiplicity will be influenced by the adjacent chlorine atoms.[7]

-

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The electron impact (EI) fragmentation pattern would likely show a prominent molecular ion peak (M⁺) and a significant peak for the loss of the fluorine radical from the benzylic position, yielding the stable 2,4-dichloro-3-fluorobenzyl cation ([M-F]⁺). The isotopic pattern from the two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) would be a key diagnostic feature.

Synthesis Pathway: A Proposed Methodology

A robust synthesis of 2,4-dichloro-3-fluorobenzyl fluoride is not a trivial undertaking and requires a multi-step approach. The causality behind each step is critical for success. The proposed pathway begins with a commercially available precursor and proceeds through benzylic halogenation followed by a key fluorination step.

Sources

- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Benzyl fluoride - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Benzyl fluoride | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

A Foreword on 1-(fluoromethyl)-2,4-dichloro-3-fluorobenzene

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Halogenated Fluorobenzene Derivatives

Initial research into the specific compound 1-(fluoromethyl)-2,4-dichloro-3-fluorobenzene reveals a notable scarcity of dedicated scientific literature, including a specific CAS number or extensive characterization data. This suggests the compound may be a novel chemical entity or one that is not widely synthesized or studied. However, the structural motifs present in this molecule—a dichlorinated and fluorinated benzene ring with a fluoromethyl group—are of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.

This guide, therefore, aims to provide a comprehensive technical overview of closely related and well-documented halogenated fluorobenzene derivatives. By examining the synthesis, properties, and applications of analogous compounds, researchers and drug development professionals can gain valuable insights into the potential characteristics and scientific utility of 1-(fluoromethyl)-2,4-dichloro-3-fluorobenzene and similar molecules. We will delve into the established chemistry of compounds such as dichlorofluorobenzenes, dichlorotrifluoromethylbenzenes, and related structures to build a foundational understanding that can inform future research and development.

Introduction to Halogenated Fluorobenzene Derivatives

Halogenated fluorobenzene derivatives are a class of organic compounds that have found extensive application in various scientific and industrial fields. The introduction of fluorine and chlorine atoms onto a benzene ring can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics.[1] These modifications are particularly valuable in the design of bioactive molecules and advanced materials.

The strategic placement of these halogens can influence molecular conformation, binding affinity to biological targets, and reactivity. For instance, a trifluoromethyl group is often used as a bioisostere for a chlorine atom and can significantly enhance the metabolic stability of a drug candidate.[1] This guide will explore the synthesis, characterization, safety, and applications of key dichlorofluorobenzene derivatives to provide a robust framework for understanding this important class of molecules.

Synthesis of Dichlorofluorobenzene Derivatives

The synthesis of dichlorofluorobenzene derivatives can be achieved through various synthetic routes, often starting from commercially available dichlorobenzenes or fluoroanilines. A common strategy involves electrophilic aromatic substitution reactions, such as nitration, followed by reduction and subsequent diazotization and halogenation reactions (Sandmeyer reaction).

A general synthetic pathway to a dichlorofluorobenzene can be illustrated by the synthesis of 1,2,4-trifluorobenzene from 2,4-dichlorofluorobenzene. This multi-step synthesis involves nitration, fluorination, reduction, and deamination.[2]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoronitrobenzene

This protocol outlines the nitration of 2,4-dichlorofluorobenzene, a key step in the synthesis of more complex derivatives.[2]

Materials:

-

2,4-Dichlorofluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Separatory funnel

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2,4-dichlorofluorobenzene to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the reaction temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield 2,4-dichloro-5-fluoronitrobenzene.

Caption: Synthetic pathway for 1,2,4-trifluorobenzene.

Physicochemical and Spectroscopic Properties

The properties of dichlorofluorobenzene derivatives are heavily influenced by the number and position of the halogen substituents. The following table summarizes the key physicochemical properties of some representative compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,3-Dichloro-2-fluorobenzene | 2268-05-5 | C₆H₃Cl₂F | 164.99 | 182-183[3] |

| 2,4-Dichloro-1-(trifluoromethyl)benzene | 320-60-5 | C₇H₃Cl₂F₃ | 215.00 | Not specified |

| 1-(Dichloromethyl)-3-fluorobenzene | 402-64-2 | C₇H₅Cl₂F | 179.02 | Not specified |

Spectroscopic analysis is crucial for the characterization of these compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. For instance, the NIST Mass Spectrometry Data Center provides spectral data for compounds like 1-(dichloromethyl)-3-fluorobenzene.[4]

Safety and Handling

Dichlorofluorobenzene derivatives, like many halogenated aromatic compounds, should be handled with care. They are often classified as hazardous substances with potential for skin and eye irritation, and some may be harmful if swallowed or inhaled.[5]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of vapors and contact with skin and eyes.[5]

-

Keep away from heat, sparks, and open flames, as some derivatives are combustible liquids.

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

In case of exposure, it is important to seek medical attention. First aid measures typically include flushing the affected area with plenty of water.[5]

Caption: Key safety precautions for handling halogenated compounds.

Applications in Research and Drug Development

Dichlorofluorobenzene derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique substitution patterns can impart desirable properties to the final products.

-

Agrochemicals: These compounds are used as intermediates in the production of herbicides and insecticides. For example, 1,3-dichloro-2-fluorobenzene is used in the synthesis of the herbicide fluroxypyr.[3] Another related compound, 2,6-dichloro-4-(trifluoromethyl)aniline, is an important intermediate for the insecticide Fipronil.[6]

-

Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance metabolic stability and binding affinity.[1][7] While no specific drugs are cited as being derived from 1-(fluoromethyl)-2,4-dichloro-3-fluorobenzene, the broader class of trifluoromethyl-containing phenyl rings is present in drugs like Sorafenib, used in cancer therapy.[7] The fluoromethyl ketone moiety is also a key pharmacophore in the design of enzyme inhibitors, particularly for proteases.[8]

-

Materials Science: Dichlorofluorobenzene derivatives are also utilized in the synthesis of liquid crystals for electronic displays.[3]

Conclusion and Future Outlook

While direct information on 1-(fluoromethyl)-2,4-dichloro-3-fluorobenzene is limited, an examination of its structural analogs provides a strong foundation for understanding its potential chemistry and applications. The strategic incorporation of fluorine and chlorine on a benzene ring offers a powerful tool for modulating molecular properties, a principle that is well-established in drug discovery and materials science.

Future research into compounds like 1-(fluoromethyl)-2,4-dichloro-3-fluorobenzene could uncover novel biological activities or material properties. The synthetic strategies and safety protocols outlined in this guide for related compounds will be invaluable for any such endeavor. As the demand for novel, high-performance molecules continues to grow, the exploration of unique halogenation patterns on aromatic scaffolds will remain a vibrant and important area of chemical research.

References

- Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

- National Center for Biotechnology Information. (n.d.). 1-(Dichloromethyl)-3-fluorobenzene. PubChem.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. PubChem.

- National Institute of Standards and Technology. (n.d.). Benzene, 2,4-dichloro-1-(trifluoromethyl)-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step.

- Fisher Scientific. (2019, November 28).

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

- National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-fluorobenzene. PubChem.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1,3-Dichloro-2-fluorobenzene 98 2268-05-5.

- Carl ROTH. (n.d.).

- s d fine-chem limited. (n.d.).

- BLD Pharm. (n.d.). 1000573-15-8|2,4-Dichloro-3-fluorobromobenzene.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6.

- Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

-

National Institutes of Health. (n.d.). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[4][6]-Triazoles.

- Environmental Protection Agency. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene - Exposure.

- BenchChem. (2023, April 4). 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-3-fluoronitrobenzene | 393-79-3.

- PubMed. (2020, September 3).

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. NIST Chemistry WebBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(Dichloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 67875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. gfl.co.in [gfl.co.in]

- 7. mdpi.com [mdpi.com]

- 8. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated Benzyl Fluorides: Strategic Deployment in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve target affinity.[1][2] Among the diverse array of fluorinated motifs, the benzyl fluoride group, particularly when combined with additional halogenation on the aromatic ring, presents a unique and versatile scaffold. This guide provides an in-depth technical exploration of halogenated benzyl fluorides, moving beyond a simple recitation of facts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, from synthetic strategy to toxicological assessment, providing a comprehensive framework for the rational design and application of these potent chemical entities.

The Strategic Imperative: Why Halogenated Benzyl Fluorides?

The introduction of fluorine into a molecule is rarely a trivial substitution. Its effects are profound, stemming from its unique atomic properties: high electronegativity, a van der Waals radius similar to hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond.[3][4] When placed at the benzylic position, the fluorine atom acts as a powerful modulator of a molecule's pharmacokinetic and pharmacodynamic profile.

The primary drivers for incorporating a benzyl fluoride moiety are:

-

Metabolic Blocking: The benzylic position is a notorious "soft spot" for oxidative metabolism by cytochrome P450 enzymes.[2] Replacement of a benzylic hydrogen with fluorine effectively shields this position from hydroxylation, significantly extending a compound's in vivo half-life.[5]

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups, altering a compound's ionization state at physiological pH.[2] This can have significant consequences for solubility, cell permeability, and off-target activity.

-

Enhanced Target Affinity: The polarized C-F bond can engage in favorable, non-covalent interactions within a protein binding pocket, including dipole-dipole interactions and weak hydrogen bonds.[1] In some cases, fluorine can form specific, potency-enhancing contacts with backbone carbonyls or other protein residues.[1]

Further halogenation (Cl, Br, I) on the aromatic ring adds another layer of control, allowing for the fine-tuning of lipophilicity and the introduction of halogen bonds, which are increasingly recognized as critical interactions for improving drug-target binding affinity.[6]

Synthetic Strategies: A Field Guide to C-F Bond Formation

The synthesis of benzyl fluorides has evolved significantly, moving from harsh, classical methods to sophisticated, late-stage functionalization techniques that are compatible with complex molecular architectures. The choice of synthetic route is dictated by factors such as the availability of starting materials, functional group tolerance, and desired regioselectivity.

Nucleophilic Fluorination

This remains one of the most common and cost-effective strategies, typically involving the displacement of a good leaving group (e.g., bromide, tosylate) with a fluoride source.

-

Halogen Exchange (Halex) Reactions: The classic SN2 displacement of a benzyl halide is a workhorse reaction.[7]

-

Causality: The reactivity of the benzylic position is enhanced compared to a standard alkyl halide, a phenomenon known as the "benzylic effect," which stabilizes the SN2 transition state.[8] The choice of fluoride salt and solvent system is critical to overcoming the high lattice energy of inorganic fluorides and minimizing elimination side products. Phase-transfer catalysts or anhydrous, polar aprotic solvents like DMF or acetonitrile are often employed.[9]

-

Reagents: Potassium fluoride (KF) combined with a phase-transfer catalyst, spray-dried KF, cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF) are commonly used.[7]

-

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl bromide (1.0 equiv) and anhydrous acetonitrile (MeCN) to make a 0.2 M solution.

-

Reagent Addition: Add spray-dried potassium fluoride (1.5 equiv) and 18-crown-6 (0.1 equiv).

-

Reaction: Heat the mixture to 80 °C and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired benzyl fluoride. The product should be characterized by 1H, 13C, and 19F NMR spectroscopy.

-

Deoxofluorination of Benzyl Alcohols: This method converts a readily available benzyl alcohol directly to the corresponding fluoride.

-

Causality: Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, activate the hydroxyl group, converting it into a good leaving group that is subsequently displaced by fluoride in an SN2-like fashion.[7]

-

Reagents: DAST, Deoxo-Fluor, PyFluor.[10] These reagents must be handled with care due to their moisture sensitivity and potential to release HF.

-

Direct Benzylic C(sp³)–H Fluorination

The ability to directly convert a C-H bond to a C-F bond is a paradigm shift in synthesis, particularly for late-stage functionalization of complex molecules.[11]

-

Photocatalytic Methods: Visible light photocatalysis has emerged as a mild and powerful tool.[10]

-

Causality: A photoexcited catalyst (e.g., an aryl ketone like xanthone or 9-fluorenone) abstracts a hydrogen atom from the benzylic position to generate a benzyl radical.[10] This radical is then trapped by an electrophilic fluorine source like Selectfluor to form the C-F bond.[10][11] This method avoids the need for pre-functionalized starting materials.

-

-

Metal-Catalyzed Fluorination: Transition metals can facilitate C-H activation and subsequent fluorination.

-

Causality: Palladium catalysis, for example, can proceed via a directed C-H activation, followed by oxidation to a Pd(IV)-fluoride complex and subsequent C-F reductive elimination.[11] This approach offers high regioselectivity based on the placement of a directing group.

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzenylfluoride: Properties, Uses, Safety, Suppliers & SDS | Expert Guide 2024 [boulingchem.com]

- 10. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 11. d-nb.info [d-nb.info]

Methodological & Application

Application Note & Protocol: Mastering the Halex Reaction for the Synthesis of Fluorinated Aromatics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aromatic Fluorination

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the available methods for aromatic fluorination, the Halogen Exchange (Halex) reaction stands out as a robust and industrially scalable process for converting activated aryl chlorides or bromides into their corresponding fluorides.[3][4]

This guide provides a comprehensive overview of the Halex reaction, delving into its mechanistic underpinnings, critical process parameters, and field-proven protocols. As a nucleophilic aromatic substitution (SNAr) reaction, its success hinges on a nuanced understanding of substrate activation, solvent effects, and catalyst choice.[5][6]

The SNAr Mechanism: A Tale of Two Steps

The Halex reaction proceeds via a two-step addition-elimination mechanism, formally known as the SNAr pathway.[6] Understanding this mechanism is crucial for rational optimization and troubleshooting.

-

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The reaction is initiated by the attack of a fluoride anion on an electron-deficient carbon atom of the aromatic ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This initial addition is typically the slow, rate-determining step of the reaction.[2]

-

Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored through the rapid expulsion of the leaving group, typically a chloride or bromide ion.

Figure 1: The SNAr mechanism of the Halex reaction.

The Leaving Group Paradox and Substrate Activation

A key feature of the SNAr mechanism is the influence of the leaving group on the reaction rate. Contrary to SN2 reactions where I > Br > Cl >> F is the established trend for leaving group ability, in SNAr, the reactivity is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack. Highly electronegative substituents like fluorine and chlorine make the attacked carbon more electrophilic and better stabilize the negative charge in the Meisenheimer complex, thus accelerating the reaction.[2][7]

For this reason, the Halex reaction is most effective on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, -C(O)R, or -SO₂R, particularly when positioned ortho or para to the leaving group.[1][5] These groups delocalize and stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.

Critical Parameters for a Successful Halex Reaction

Optimizing a Halex reaction requires careful control over several interdependent variables. The reaction is typically a heterogeneous solid-liquid process, making the interplay between the fluoride source, solvent, and catalyst paramount.[8]

The Fluoride Source: More Than Just F⁻

The choice and preparation of the fluoride source are arguably the most critical factors for success.

-

Alkali Metal Fluorides: Potassium fluoride (KF) is the most common and cost-effective fluoride source.[5] Its performance is highly dependent on its physical properties; spray-dried KF is often preferred due to its high surface area. Cesium fluoride (CsF) is more soluble and reactive but also more expensive. Sodium fluoride (NaF) is generally less reactive.[6][9]

-

Tetralkylammonium Fluorides: Reagents like tetrabutylammonium fluoride (TBAF) are more soluble in organic solvents, but they are highly hygroscopic. The presence of water severely diminishes the nucleophilicity of the fluoride ion through strong hydrogen bonding, effectively halting the reaction.[10][11] Therefore, using anhydrous grades or in-situ generation of anhydrous fluoride is essential.[10]

-

The Mandate for Anhydrous Conditions: Water is detrimental to the Halex reaction. It is imperative to use anhydrous solvents and to thoroughly dry the fluoride salt before use. Techniques include azeotropic distillation with toluene or heating under high vacuum.

The Solvent System: A Polar Aprotic Environment

The solvent must be able to solubilize the aromatic substrate and, to some extent, the fluoride salt complex, while remaining stable at high temperatures. High-boiling, polar aprotic solvents are the standard choice.[3][6]

| Solvent | Typical Temperature (°C) | Boiling Point (°C) | Key Characteristics & Insights |

| DMSO (Dimethyl sulfoxide) | 140 - 190 | 189 | Often provides the highest yields and reaction rates. Excellent at solvating cations, leaving a more "naked" and nucleophilic fluoride anion.[1][12][13] |

| Sulfolane | 180 - 230 | 285 | Very high thermal stability, suitable for less activated substrates requiring higher temperatures.[1][3] |

| DMF (Dimethylformamide) | 140 - 153 | 153 | Common choice, but can decompose at higher temperatures. Often less effective than DMSO.[1][3] |

| DMAC (Dimethylacetamide) | 150 - 166 | 166 | Similar to DMF but with a slightly higher boiling point and better thermal stability.[14] |

Table 1: Comparison of common solvents for the Halex reaction.

Phase Transfer Catalysis: Bridging the Gap

Since alkali metal fluorides have very low solubility in organic solvents, a phase-transfer catalyst (PTC) is often employed to shuttle fluoride anions from the solid surface into the organic phase.[5][15] The PTC cation pairs with the fluoride anion, creating a more lipophilic ion pair that is soluble in the reaction medium.

| Catalyst Type | Examples | Typical Loading (mol%) | Notes |

| Quaternary Ammonium Salts | Tetramethylammonium chloride (TMAC)[16][17], Tetrabutylammonium chloride/bromide | 2 - 10 | Cost-effective and common. Thermal stability can be a concern at very high temperatures (>180 °C).[9][14] |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide, Tetraphenylphosphonium bromide (TPPB)[9] | 1 - 5 | Generally offer higher thermal stability than ammonium salts, making them suitable for more demanding reactions.[15] |

| Crown Ethers | 18-Crown-6 | 1 - 5 | Excellent at complexing K⁺ ions, effectively liberating the fluoride anion. Can be expensive.[12] |

Table 2: Common Phase Transfer Catalysts for the Halex Reaction.

Reaction Temperature: A Balancing Act

Halex reactions are almost always run at elevated temperatures, typically between 150-250 °C, to achieve a reasonable reaction rate.[3][18]

-

Lower Temperatures: May lead to impractically long reaction times or incomplete conversion.

-

Higher Temperatures: Can accelerate the desired reaction but may also promote side reactions, such as ether formation or decomposition of the solvent or substrate, leading to lower yields and purification challenges.[19]

Experimental Protocols

Adherence to a well-defined protocol, particularly regarding anhydrous conditions, is essential for reproducibility.

General Workflow for a Laboratory-Scale Halex Reaction

Figure 2: Standard experimental workflow for the Halex reaction.

Protocol: Synthesis of 1-Fluoro-4-nitrobenzene

This protocol describes the conversion of 1-chloro-4-nitrobenzene to 1-fluoro-4-nitrobenzene, a widely practiced commercial process.[3]

Materials:

-

1-Chloro-4-nitrobenzene (15.7 g, 100 mmol)

-

Spray-dried Potassium Fluoride (KF), dried under vacuum at 120°C for 4h (8.7 g, 150 mmol)

-

Tetraphenylphosphonium bromide (TPPB) (2.1 g, 5 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (100 mL)

-

Toluene for workup

-

Deionized water

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

-

Charging Reagents: Under a positive pressure of nitrogen, charge the flask with the pre-dried potassium fluoride and TPPB.

-

Add the anhydrous DMSO, followed by the 1-chloro-4-nitrobenzene.

-

Reaction: Begin vigorous stirring and heat the reaction mixture to 160-170 °C. The mixture will be a slurry.

-

Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC or TLC. The reaction is typically complete within 4-8 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the insoluble salts (KCl and excess KF). Wash the filter cake with a small amount of toluene.

-

Transfer the filtrate to a separatory funnel. Add 200 mL of water and 100 mL of toluene. Shake vigorously. The product will be in the organic layer.

-

Separate the layers. Wash the organic layer twice with 100 mL of water to remove residual DMSO.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation to give 1-fluoro-4-nitrobenzene as a pale yellow solid. (Expected yield: 85-95%).

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Wet reagents/solvent. 2. Inactive KF (low surface area). 3. Insufficient temperature. 4. Ineffective PTC. | 1. Rigorously dry KF and use anhydrous solvent. Consider azeotropic removal of water with toluene before starting. 2. Use high-quality, spray-dried KF. 3. Increase temperature in 10°C increments. 4. Increase PTC loading or switch to a more thermally stable catalyst (e.g., a phosphonium salt). |

| Dark Tars/Decomposition | 1. Reaction temperature is too high. 2. Unstable substrate or solvent. 3. Prolonged reaction time. | 1. Reduce the reaction temperature. 2. Ensure the substrate is stable under the reaction conditions. Switch to a more stable solvent like Sulfolane. 3. Optimize conditions to reduce reaction time. |

| Side Product Formation (e.g., ethers, phenols) | 1. Presence of water leading to hydrolysis. 2. Reaction with the solvent (e.g., DMSO oxidation). | 1. Ensure strictly anhydrous conditions. 2. Lower the reaction temperature. Consider a different solvent. |

Safety Considerations

The Halex reaction involves significant operational hazards that must be managed with care.

-

High Temperatures: Reactions are run at high temperatures, requiring careful monitoring and control to prevent overheating.

-

Runaway Potential: As tragically demonstrated by the Shell plant explosion in 1990, exothermic side reactions or decomposition can lead to a thermal runaway, especially on a large scale.[14][20] Thorough process safety evaluation, including calorimetric studies (e.g., ARC, DSC), is essential before scale-up.

-

Reagent Handling: Polar aprotic solvents like DMSO and DMF have specific handling requirements. Always consult the Safety Data Sheet (SDS) for all reagents.

Conclusion

The Halex reaction is a powerful and indispensable tool for the synthesis of fluorinated aromatics. Its successful implementation requires a departure from the typical mindset of nucleophilic substitution, placing paramount importance on the activation of the aromatic substrate and the creation of a highly nucleophilic, anhydrous fluoride environment. By carefully selecting and preparing the fluoride source, solvent, and catalyst, and by meticulously controlling reaction temperature, researchers can reliably and efficiently access a wide array of valuable fluoroaromatic compounds.

References

-

Wikipedia. (n.d.). Halex process. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Halex Reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. University of Liverpool. Retrieved from [Link]

-

Sasson, Y., Negussie, S., Royz, M., & Mushkin, N. (n.d.). Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid-liquid halex reaction: The role of water. The Hebrew University of Jerusalem. Retrieved from [Link]

-

gChem. (n.d.). Halex Reaction. Retrieved from [Link]

-

Negussie, S., Royz, M., Mushkin, N., & Sasson, Y. (2004). Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water. Chemical Communications, (12), 1422-1423. Retrieved from [Link]

-

Scientific Update. (2017, July 18). Fluoride Sources for Halex Reactions. Retrieved from [Link]

-

Kolb, A., Schmalz, T., & Schiemenz, B. (2015). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. Request PDF. Retrieved from [Link]

-

gChem. (n.d.). Halex Comparative Reaction. Retrieved from [Link]

-

Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(11), 1804–1821. Retrieved from [Link]

- U.S. Patent No. 6,046,358. (2000). Catalysis in halogen exchange reactions. Google Patents.

-

IChemE. (n.d.). An overview of the Shell fluoroaromatics plant explosion. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). Confusing Fluoride-Halex Procedure. Retrieved from [Link]

-

Azizov, A. H., Aliyeva, R. V., & Asgerova, K. H. (2013). Effects of different solvents on the Halex reaction of 1,2-dichloro-4-nitrobenzene. ResearchGate. Retrieved from [Link]

-

Schiemenz, B., Schmalz, T., & Kolb, A. (2015). Halex Reactions of Aromatic Compounds Catalyzed by 2-Azaallenium, Carbophosphazenium, Aminophosphonium and Diphosphazenium Salts: A Comparative Study. Request PDF. Retrieved from [Link]

-

CORE. (n.d.). Electrophilic fluorination of ethers and deactivated benzene derivatives. Durham E-Theses. Retrieved from [Link]

-

Langlois, B., Gilbert, L., & Forat, G. (1997). Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction. Semantic Scholar. Retrieved from [Link]

-

Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 19-33. Retrieved from [Link]

-

Pitts, C. R., Hollister, K. M., & Lectka, T. (2018). Renewable Reagent for Nucleophilic Fluorination. Organic Process Research & Development, 22(9), 1285–1290. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Leaving Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Halex reaction. Retrieved from [Link]

-

Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Retrieved from [Link]

-

Sciencemadness.org. (2017, October 4). Fluorinating the benzene ring. Retrieved from [Link]

- U.S. Patent No. 7,803,941. (2010). Process for preparing ring-fluorinated aromatics. Google Patents.

-

Oestreich, M., & Hermann, D. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Request PDF. Retrieved from [Link]

-

University of British Columbia Chemistry. (2016, September 21). Revisiting the use of fluoride as a leaving group. Retrieved from [Link]

-

Scientific Update. (n.d.). An Accident Waiting to Happen? The Shell Halex Reaction. Retrieved from [Link]

-

Dove Medical Press. (2015, May 14). Recent advances in green fluorine chemistry. Retrieved from [Link]

-

Laurent, E., Marquet, B., & Tardivel, R. (1995). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. Retrieved from [Link]

-

Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents. YouTube. Retrieved from [Link]

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. reddit.com [reddit.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. gchemglobal.com [gchemglobal.com]

- 13. researchgate.net [researchgate.net]

- 14. icheme.org [icheme.org]

- 15. researchgate.net [researchgate.net]

- 16. cris.huji.ac.il [cris.huji.ac.il]

- 17. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]

- 19. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]

- 20. scientificupdate.com [scientificupdate.com]

Application Note: A Researcher's Guide to the Synthesis of Fluorobenzyl Halides from Benzyl Chlorides

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, binding affinity, and lipophilicity. Fluorobenzyl halides are valuable building blocks in this context, serving as precursors for a wide array of more complex fluorinated molecules. This guide provides an in-depth exploration of the primary synthetic routes for the preparation of fluorobenzyl halides from their corresponding benzyl chloride precursors, with a focus on nucleophilic substitution methodologies. We delve into the mechanistic underpinnings, practical considerations, and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzylic Fluorination

The conversion of a C-Cl bond to a C-F bond at the benzylic position is a critical transformation in medicinal chemistry. The high electronegativity and small size of the fluorine atom can profoundly alter the biological activity of a parent molecule. Benzyl chlorides are readily available and often serve as cost-effective starting materials for these transformations. The most common and direct approach for this conversion is through nucleophilic aliphatic substitution (SN2), where a fluoride anion displaces the chloride.

This guide will focus on the practical execution of these reactions, emphasizing the selection of appropriate fluorinating agents, reaction conditions, and analytical monitoring to ensure a successful and safe synthesis.

Core Methodology: Nucleophilic Fluoride Sources

The efficacy of the halide exchange reaction hinges on the reactivity of the fluoride source. Unlike other halides, the fluoride ion is a weak nucleophile in protic solvents due to strong solvation but becomes a potent nucleophile in aprotic polar solvents. The challenge lies in solubilizing the fluoride salt while maintaining its nucleophilicity.

Alkali Metal Fluorides: The Workhorse Reagents

Potassium fluoride (KF) is the most common and economical choice for fluorination. However, its effectiveness is critically dependent on its physical state.[1]

-

Expertise & Experience: Standard, off-the-shelf KF is often ineffective due to its high lattice energy and the presence of residual water, which deactivates the fluoride ion through strong hydrogen bonding. To overcome this, specialized forms of KF are employed.

-

Spray-Dried KF: This form possesses a larger surface area and is less hygroscopic than standard calcined KF, leading to significantly enhanced reactivity.[2]

-

Azeotropically Dehydrated KF: Removing trace water by azeotropic distillation provides a highly active form of KF, with reactivity comparable to the spray-dried version.[1]

-

Phase-Transfer Catalysis (PTC): A Bridge for Reactivity

To further enhance the reactivity of KF in organic solvents, phase-transfer catalysis is a powerful technique. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6) is used to shuttle the fluoride ion from the solid phase into the organic phase, creating a more reactive, "naked" fluoride anion.

Protocol 1: Fluorination of 4-Nitrobenzyl Chloride using Spray-Dried KF and a Phase-Transfer Catalyst

This protocol details a typical halide exchange reaction using a phase-transfer catalyst to enhance the reactivity of potassium fluoride.

Materials:

-

4-Nitrobenzyl chloride

-

Spray-dried potassium fluoride (KF)

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere and ensure all glassware is thoroughly dried.

-

Charging the Flask: To the round-bottom flask, add 4-nitrobenzyl chloride (1.0 eq), spray-dried KF (2.0 eq), and TBAB (0.1 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask. The typical concentration is 0.1-0.5 M with respect to the benzyl chloride.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove solid KF and the precipitated potassium chloride.

-

Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove residual salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-nitrobenzyl fluoride.

Trustworthiness: The precipitation of KCl from the acetonitrile solution, in accordance with Le Chatelier's principle, helps drive the reaction to completion, providing a self-validating aspect to the protocol.[3]

Tetrabutylammonium Fluoride (TBAF): The Soluble Fluoride Source

Tetrabutylammonium fluoride (TBAF) is a popular reagent due to its high solubility in organic solvents.[4] However, it is typically supplied as a trihydrate (TBAF·3H₂O), and the water molecules severely hamper the fluoride's nucleophilicity.

-

Expertise & Experience: Attempting to dry hydrated TBAF by heating under vacuum is often counterproductive. This can lead to Hofmann elimination, generating tributylamine and bifluoride ions, which can complicate the reaction.[5][6] The most reliable approach is the in situ preparation of anhydrous TBAF.

Protocol 2: In Situ Generation of Anhydrous TBAF for Fluorination

This advanced protocol is based on the work of Sun and DiMagno, which generates a truly anhydrous TBAF solution where a byproduct scavenges any residual water.[5][7]

Materials:

-

Tetrabutylammonium cyanide (TBACN)

-

Hexafluorobenzene (C₆F₆)

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl chloride substrate

-

Schlenk line and appropriate glassware

-

Low-temperature cooling bath (e.g., acetone/dry ice)

Procedure:

-

Setup: All operations must be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). All glassware and solvents must be rigorously dried.

-

Prepare TBACN Solution: In a Schlenk flask, dissolve tetrabutylammonium cyanide (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -65°C.

-

Prepare C₆F₆ Solution: In a separate flask, prepare a solution of hexafluorobenzene (1.0 eq) in anhydrous THF and cool it to -65°C.

-

In Situ Generation: Slowly add the chilled C₆F₆ solution to the TBACN solution. The reaction mixture will gradually turn yellow-green, and a white precipitate of hexacyanobenzene will form. Allow the mixture to warm to -15°C over approximately 4 hours. The resulting solution contains anhydrous TBAF.

-

Fluorination Reaction:

-

Cool the anhydrous TBAF solution to the desired reaction temperature (e.g., 0°C or room temperature).

-

Slowly add the benzyl chloride substrate (1.0 eq) to the TBAF solution.

-

-

Monitoring & Workup: Monitor the reaction by ¹⁹F NMR or GC-MS. Once complete, the workup typically involves quenching the reaction, extraction, and purification by column chromatography.

Trustworthiness: The co-precipitation of hexacyanobenzene, which actively scavenges water, ensures the reaction medium remains anhydrous, validating the integrity of the fluorinating agent.[4][5]

Comparative Overview of Conditions

The choice of fluorinating agent and conditions depends on the substrate's reactivity, functional group tolerance, and available laboratory equipment.

| Method | Fluoride Source | Catalyst/Additive | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

| Swarts Reaction | AgF, SbF₃[8][9] | None or SbCl₅[10] | Aprotic (e.g., Acetone) | 25 - 100 | Classic, effective for simple substrates | Uses heavy metal fluorides, often requires heat |

| PTC Fluorination | Spray-Dried KF[1] | TBAB, 18-crown-6 | Acetonitrile, DMF | 80 - 120 | Economical, scalable, avoids heavy metals | Requires high temperatures, anhydrous conditions |

| Anhydrous TBAF | TBAF (in situ)[5] | None | THF | -15 - 25 | High reactivity, mild conditions | Requires strict anhydrous/inert techniques |

Analytical Validation: Reaction Monitoring with Benchtop NMR

Modern benchtop NMR spectrometers offer a powerful and accessible method for real-time reaction monitoring directly in the lab.[11][12] ¹⁹F NMR is particularly useful for these reactions as the fluorine signal is highly sensitive to its chemical environment, and the spectrum is often simple to interpret.[13][14]

-

Expertise & Experience: By taking small aliquots from the reaction mixture, diluting with a deuterated solvent, and acquiring a quick ¹⁹F NMR spectrum, one can quantitatively track the disappearance of the fluorinating agent and the appearance of the fluorobenzyl product.[13] This allows for precise determination of reaction completion, preventing unnecessary heating or side reactions.

Safety: A Paramount Concern

Fluorinating agents and the hydrogen fluoride (HF) that can be generated from them are extremely hazardous.[15] All manipulations should be performed in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[17][18]

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[17] Have a spill kit and calcium gluconate gel on hand for potential HF exposure. All personnel must be trained in the specific hazards and emergency procedures.[15]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Alternative Strategies: Direct Benzylic C-H Fluorination

While this guide focuses on substitution from benzyl chlorides, it is worth noting that direct fluorination of a benzylic C-H bond is an alternative strategy. These methods often employ electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) in conjunction with a catalyst (e.g., copper or iron) or a photoredox system.[19][20] This approach avoids the pre-installation of a leaving group but may present challenges in selectivity (mono- vs. di-fluorination) and is typically more expensive.

Conclusion

The conversion of benzyl chlorides to fluorobenzyl halides is a fundamental and enabling transformation for chemists in research and industry. Success relies on a nuanced understanding of the properties of the chosen fluorinating agent and the meticulous control of reaction conditions, particularly the exclusion of water. By leveraging enhanced reagents like spray-dried KF with phase-transfer catalysis or anhydrous TBAF, researchers can achieve high yields under controlled and reproducible settings. The integration of modern analytical tools like benchtop NMR further empowers scientists to optimize and validate these critical synthetic steps. As with all chemical syntheses, a rigorous adherence to safety protocols is non-negotiable.

References

-

Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. PubMed. Available at: [Link]

-

Wintime Tech. (2025). What are the safety precautions when using fluorinating reagents?. Wintime Tech Blog. Available at: [Link]

-

Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. ResearchGate. Available at: [Link]

-

Powers, A. S., et al. (2023). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation. ACS Omega. Available at: [Link]

-

Sopková-de Oliveira Santos, J., et al. (2024). Low-Field NMR as a Vital Spectral Tool in Organic Chemistry. Preprints.org. Available at: [Link]

-

Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

-

University of California, Santa Barbara. Fluorine. UCSB EH&S. Available at: [Link]

-

Alič, B., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Available at: [Link]

-

Sharma, R. K. (2012). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. ResearchGate. Available at: [Link]

-

Oxford Instruments. (n.d.). What is Benchtop NMR Spectroscopy?. Oxford Instruments. Available at: [Link]

- DiMagno, S. G., & Sun, H. (2009). Anhydrous fluoride salts and reagents and methods for their production. Google Patents.

-

Yang, Z., et al. (2020). Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ResearchGate. Available at: [Link]

-

Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Vedantu. Available at: [Link]

-

Unacademy. (2023). Swarts Reaction. Unacademy. Available at: [Link]

-

AZoM. (2020). Multistep Synthesis Followed via Benchtop NMR. AZoM. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. UW-Madison EH&S. Available at: [Link]

-

Technology Networks. (2024). Benchtop NMR Breaks New Ground. Technology Networks. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

-

Synfacts. (2025). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. Thieme. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Beilstein Institute. Available at: [Link]

-

BYJU'S. (n.d.). Swarts reaction mechanism. BYJU'S. Available at: [Link]

-

J&K Scientific LLC. (2025). Finkelstein Reaction. J&K Scientific. Available at: [Link]

-

Filo. (2025). Explain Swarts Reaction with an Example. Filo. Available at: [Link]

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. AdiChemistry. Available at: [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Wikipedia. Available at: [Link]

-

Sun, H., & DiMagno, S. G. (2005). ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION. UNL Digital Commons. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

-

National Institutes of Health. (2024). Benzylic C(sp3)–H fluorination. NIH. Available at: [Link]

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. AdiChemistry. Available at: [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Wikipedia. Available at: [Link]

-

Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides. Thieme. Available at: [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. NCERT. Available at: [Link]

-

Chemical Communications. (2014). Enhanced effect of spray-dried potassium fluoride on fluorination. Royal Society of Chemistry. Available at: [Link]

-

L.S.College, Muzaffarpur. (2020). Finkelstein reaction. L.S.College. Available at: [Link]

-

Journal of the American Chemical Society. (2014). An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. Available at: [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]

-

Phase Transfer Catalysis. (n.d.). Chiral Phase-Transfer Catalysis. Phase Transfer Catalysis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 8. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 9. Swarts Reaction [unacademy.com]

- 10. Explain Swarts Reaction with an Example | Filo [askfilo.com]

- 11. What is Benchtop NMR Spectroscopy? [nmr.oxinst.com]

- 12. azom.com [azom.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. preprints.org [preprints.org]

- 15. zjwintime.com [zjwintime.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ipo.rutgers.edu [ipo.rutgers.edu]

- 18. ehs.wisc.edu [ehs.wisc.edu]

- 19. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 20. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-dichloro-2-fluoro-4-(fluoromethyl)benzene

This guide is designed for researchers, scientists, and professionals in drug development who are working with 1,3-dichloro-2-fluoro-4-(fluoromethyl)benzene. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient purification process.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering explanations for their causes and detailed, step-by-step solutions.

Problem: Poor Separation of Isomeric Impurities during Column Chromatography

Scenario: You are using silica gel column chromatography to purify the target compound, but analytical data (GC-MS or ¹H NMR) of the collected fractions shows persistent contamination with one or more isomers.

Root Cause Analysis: Halogenated aromatic isomers often exhibit very similar polarities, making their separation by traditional adsorption chromatography challenging. The electron-withdrawing [1]effects of the chlorine and fluorine atoms on the benzene ring are position-dependent, but the overall polarity difference between isomers can be minimal.

Step-by-Step Solution:

-

Optimize the Mobile Phase:

-

Initial Approach: Start with a non-polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient.

-

Fine-Tuning: If separation is inadequate, switch to a solvent system with different selectivities. A toluene/hexane mixture can sometimes provide better separation for aromatic compounds due to π-π interactions with the silica surface.

-

Rationale: Varying the solvent composition alters the competition for binding sites on the stationary phase, which can amplify small differences in polarity between isomers.

-

-

Modify the Stationary Phase:

-

Alternative Sorbents: Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18, Phenyl-Hexyl, or PFP).

-

Rationale: Ph[2]enyl-based columns can enhance separation through π-π stacking interactions, which are sensitive to the specific arrangement of substituents on the aromatic ring.

-

-

Employ Preparative[2] HPLC:

-

When to Use: If column chromatography fails to provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) is a more powerful alternative.

-

Column and Mobi[1]le Phase: A C18 or Phenyl-Hexyl column is often effective. The mobile phase will typ[1]ically be a mixture of acetonitrile and water or methanol and water.

-

Rationale: HPLC offers significantly higher resolution than standard column chromatography, enabling the separation of closely related isomers.

-

Problem: [1][3]Oiling Out During Recrystallization

Scenario: Upon cooling the recrystallization solution, the compound separates as an oil rather than forming crystals.

Root Cause Analysis: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.

Step-by-Step Solution:

-

Solvent Selection Re-evaluation:

-

Boiling Point Consideration: Choose a solvent or solvent system with a lower boiling point.

-

Solubility Profile: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvent systems to[3] try include hexane/ethyl acetate or ethanol/water.

-

-

Adjust the Cooling[4] Rate:

-

Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.

-

Rationale: Sl[5]ow cooling allows for the gradual formation of a crystal lattice, which is a more thermodynamically favorable process than the rapid precipitation of an amorphous oil.

-

-

Induce Crystallization:

-

Seed Crystals: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.

-

Scratching: G[3]ently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic [3]imperfections on the glass surface that can serve as nucleation sites for crystal growth.

-

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and purification of this compound.

What are the primary methods for purifying this compound?

The most common and effective purification techniques are:

-

Fractional Distillation: This method is suitable for large-scale purification and for separating the target compound from impurities with significantly different boiling points. Given that many substitut[6][7]ed benzene derivatives have distinct boiling points, this can be a highly effective initial purification step.

-

Recrystallization: If the compound is a solid at room temperature, recrystallization is a powerful technique for removing soluble and insoluble impurities. The key is to find a suit[5][8]able solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Column Chromatograp[3]hy: This is a versatile technique for separating the target compound from impurities with different polarities. For halogenated aromatics[9], careful selection of the stationary and mobile phases is crucial for achieving good separation.

What are the e[1][2]xpected impurities from the synthesis of this compound?

Potential impurities can arise from the starting materials or side reactions during synthesis. Common impurities may include:

-

Isomeric Products: Depending on the synthetic route, other isomers of dichlorofluorofluoromethylbenzene may be formed.

-

Incompletely Reacte[10]d Starting Materials: Residual starting materials may remain in the crude product.

-

Byproducts of Side Reactions: For example, if the fluoromethyl group is introduced via fluorination of a methyl group, partially fluorinated or oxidized byproducts could be present.

What are the key safety precautions when handling this compound?

As with many halogenated organic compounds, proper safety measures are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Hand[11]le the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in[12][13] a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep containers tightly c[12]losed.

-

Disposal: Dispose[13] of waste in accordance with local, state, and federal regulations.

Which analytic[12]al techniques are best for assessing the purity of this compound?

To ensure the purity of your final product, a combination of analytical techniques is recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any residual impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, especially when dealing with non-volatile impurities or for method development prior to preparative HPLC.

III. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

Caption: Decision workflow for purification.

IV. Quantitative Data Summary

| Purification Method | Typical Purity Achieved | Key Advantages | Common Challenges |

| Fractional Distillation | 95-99% | Scalable, cost-effective for large quantities. | Ineffective for separating compounds with close boiling points. |